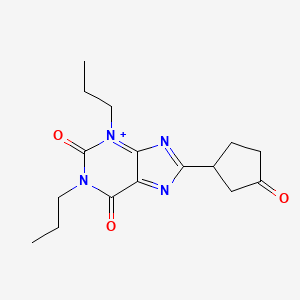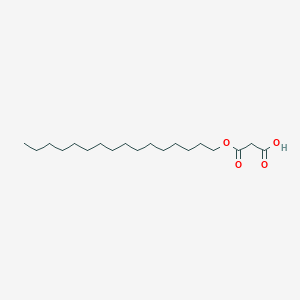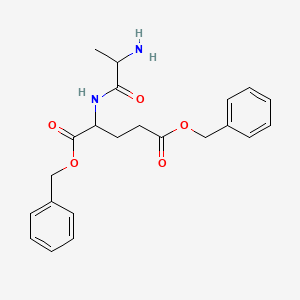
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a compound used in the preparation of alanine-glutamic dendrimers and other polypeptides . It is known for its role in various synthetic and research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester typically involves the esterification of N-L-Alanyl-L-glutamic acid with benzyl alcohol under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex polypeptides and dendrimers.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a precursor for the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active peptides. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester: Similar in structure and used in similar applications.
N-L-Alanyl-L-glutamic Acid Bis(methyl) Ester: Differing in the ester group, used in different synthetic routes.
N-L-Alanyl-L-glutamic Acid Bis(ethyl) Ester: Another variant with different ester groups.
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex polypeptides and dendrimers, as well as in various research applications .
Eigenschaften
Molekularformel |
C22H26N2O5 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
dibenzyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26) |
InChI-Schlüssel |
UQRIFZCMNCZLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


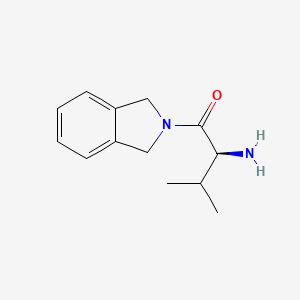
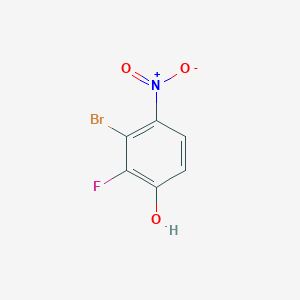
![5-[[4-(5-Bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B12297198.png)
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)

![1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)
